molecular formula C13H18N2O B1463806 2-Phenyl-1-(piperazin-1-yl)propan-1-one CAS No. 1211459-74-3

2-Phenyl-1-(piperazin-1-yl)propan-1-one

Cat. No.: B1463806
CAS No.: 1211459-74-3
M. Wt: 218.29 g/mol
InChI Key: ZWEYWDWMIFZUJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenyl-1-(piperazin-1-yl)propan-1-one (CAS 1211459-74-3) is a chemical compound of significant interest in medicinal chemistry research, with the molecular formula C13H18N2O and a molecular weight of 218.29 g/mol . Its structure incorporates a piperazine ring, which is a privileged scaffold in drug discovery known to contribute to a wide spectrum of biological activities . Piperazine derivatives are frequently investigated for their potent effects on the central nervous system, and structural analogues, particularly aryl alkanol piperazines, have demonstrated promising antidepressant-like activity in preclinical studies . The piperazine core is a common feature in numerous biologically active molecules, and its inclusion is a strategic element in the design of compounds for pharmacological evaluation . The primary value of this compound lies in its use as a building block or intermediate in organic synthesis and drug discovery programs. Researchers utilize this chemical to explore structure-activity relationships (SAR), particularly in the development of new psychoactive substances or central nervous system (CNS) agents. The phenylpiperazine component of its structure is a rigid analogue of amphetamine and is known to interact with monoamine systems, functioning as a monoamine releasing agent with varying affinity for norepinephrine, serotonin, and dopamine transporters . This compound is supplied for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle all chemicals appropriately and refer to the specific Safety Data Sheet (SDS) before use.

Properties

CAS No.

1211459-74-3

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

2-phenyl-1-piperazin-1-ylpropan-1-one

InChI

InChI=1S/C13H18N2O/c1-11(12-5-3-2-4-6-12)13(16)15-9-7-14-8-10-15/h2-6,11,14H,7-10H2,1H3

InChI Key

ZWEYWDWMIFZUJI-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)C(=O)N2CCNCC2

Canonical SMILES

CC(C1=CC=CC=C1)C(=O)N2CCNCC2

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogs differ in substituents on the phenyl ring, piperazine modifications, or propanone backbone alterations. These variations influence physicochemical properties, synthetic feasibility, and biological activity.

Table 1: Structural Analogues and Key Features

Compound Name Substituent/R-Group Molecular Formula CAS Number Key References
2-Phenyl-1-(piperazin-1-yl)propan-1-one Phenyl C₁₃H₁₇N₂O Not provided -
2-Amino-1-(4-(3,4-dichlorophenyl)piperazin-1-yl)propan-1-one 3,4-Dichlorophenyl C₁₃H₁₇N₃OCl₂ -
2-Amino-1-(4-(3-phenoxyphenyl)piperazin-1-yl)propan-1-one 3-Phenoxyphenyl C₁₉H₂₃N₃O₂ -
2,2-Dimethyl-1-(piperazin-1-yl)propan-1-one 2,2-Dimethylpropanoyl C₈H₁₇N₂O 155295-47-9
3-Cyclopentyl-1-(piperazin-1-yl)propan-1-one Cyclopentyl C₁₂H₂₂N₂O -
2-Hydroxy-2-methyl-1-(piperazin-1-yl)propan-1-one Hydroxy-methyl C₇H₁₄N₂O₂ 670252-63-8

Key Observations :

  • Bulky Substituents: Pivaloyl (2,2-dimethylpropanoyl) groups, as in CAS 155295-47-9, introduce steric hindrance, which may lower synthetic yields (e.g., 69% in ) compared to simpler aryl derivatives (95–97% yields in dichlorophenyl/phenoxyphenyl analogs) .
  • Hydrophilic Modifications : Hydroxy-methyl derivatives (e.g., 2-hydroxy-2-methyl) increase polarity, impacting solubility and pharmacokinetics .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Molecular Weight (g/mol) TLC Rf UPLC Retention Time (min) Purity
2-Amino-1-(3,4-dichlorophenyl derivative) 303.07 0.24 4.26 >99%
2-Amino-1-(3-phenoxyphenyl derivative) 326.18 0.27 4.89 >99%
2-Amino-1-(3-(CF₃S)phenyl derivative) 334.12 0.27 4.87 >99%
  • Polarity Trends: Lower Rf values (e.g., 0.24 for dichlorophenyl vs. 0.27 for phenoxyphenyl) correlate with increased polarity due to EWGs .
  • Retention Time : Similar UPLC times (4.26–4.89 min) suggest comparable hydrophobicity among analogs .

Pharmacological Activity

  • 5-HT1A Receptor Affinity : Benzo[b]thiophene analogs with pyridinyl-piperazine moieties (e.g., compound 7e) exhibit micromolar affinity (Ki = 2.30 μM), highlighting the role of arylpiperazine substitutions in receptor interactions .

Metabolic Stability

  • Persistence of Metabolites: Bromophenyl-piperazinone derivatives (e.g., 1-(4-bromophenyl)-2-(piperazin-1-yl)propan-1-one) are resistant to ultrafiltration, indicating prolonged half-life .
  • Biodegradability: Hydroxy or amino substituents may enhance metabolic clearance compared to halogenated analogs .

Preparation Methods

General Synthetic Strategy

The synthesis of 2-Phenyl-1-(piperazin-1-yl)propan-1-one typically involves the nucleophilic substitution or coupling of a piperazine derivative with a suitable phenyl-propanone precursor. The key step is the formation of the piperazinyl-propanone linkage, often achieved by reacting piperazine or its derivatives with halogenated or activated ketone intermediates.

Preparation of Piperazine-Containing Intermediates

A critical precursor is 3-(piperazin-1-yl)propan-1-amine, which can be synthesized by nucleophilic substitution of piperazine with 3-chloropropylamine under basic conditions. This reaction proceeds in solvents like ethanol or methanol at mild temperatures (40–60°C) with bases such as sodium hydroxide or potassium carbonate. The product is isolated by acid-base extraction and organic solvent purification.

Step Reactants Conditions Notes
Nucleophilic substitution Piperazine + 3-chloropropylamine Base (NaOH/K2CO3), EtOH/MeOH, 40-60°C Yields 3-(piperazin-1-yl)propan-1-amine

This intermediate provides the propanone side chain attachment site for further functionalization.

Formation of this compound

Direct Acylation Route

One approach involves acylation of the piperazine nitrogen with phenyl-substituted acyl chlorides or activated esters of phenylpropanone derivatives. This reaction is typically performed in anhydrous solvents such as dichloromethane or tetrahydrofuran, in the presence of a base like triethylamine to scavenge HCl formed during the reaction.

  • The piperazine nitrogen acts as a nucleophile attacking the electrophilic carbonyl carbon of the acyl chloride.
  • The reaction is generally conducted at low temperatures (0–25°C) to control reactivity and avoid side reactions.

Reductive Amination Route

Alternatively, reductive amination can be employed by reacting piperazine with phenylacetone or related ketones in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride. This method allows the formation of the piperazinyl-propanone linkage in one step under mild conditions.

Reduction of Nitro-Substituted Intermediates

In related synthetic routes (for example, in vortioxetine synthesis), nitro-substituted phenylpiperazine intermediates are reduced to the corresponding amines using catalytic hydrogenation or chemical reductants such as sodium dithionite, thiourea dioxide, or sodium hydroxymethanesulfinate (Rongalite).

Reducing Agent Conditions Notes
Catalytic hydrogenation H2 gas, Pd/C catalyst, room temperature Clean reduction, scalable
Sodium dithionite Aqueous solution, mild heating Alternative chemical reduction
Thiourea dioxide Mild aqueous conditions Selective reduction
Rongalite Mild aqueous conditions Effective for nitro to amine conversion

This reduction step is crucial when nitro groups are present on the aromatic ring prior to piperazine coupling.

Representative Synthetic Scheme (Based on Patent WO2015107057A1)

Step Intermediate Reaction Type Reagents/Conditions Yield/Notes
1 N-arylation of piperazine with 1-fluoro-2-nitrobenzene Nucleophilic aromatic substitution K2CO3 in DMF, 50°C, 17 h High yield (99%)
2 Reduction of nitro group to amine Catalytic hydrogenation or chemical reductants Pd/C, H2 or Na2S2O4 Quantitative conversion
3 Coupling with propanone derivative Acylation or reductive amination Base, solvent, mild temperature Formation of target compound

This sequence highlights the stepwise construction of the piperazine-phenyl-propanone framework.

Summary Table of Preparation Methods

Method Key Reactants Reaction Type Conditions Advantages Limitations
Nucleophilic substitution Piperazine + 3-chloropropylamine SN2 substitution Base, EtOH/MeOH, 40-60°C Straightforward, high yield Requires halogenated amine
Acylation Piperazine + phenylpropanoyl chloride Nucleophilic acyl substitution Base, DCM/THF, 0–25°C Direct ketone attachment Sensitive to moisture
Reductive amination Piperazine + phenylacetone + reducing agent Reductive amination Mild, room temp One-step, mild conditions Requires careful control of reducing agent
Nitro reduction Nitro intermediate Catalytic or chemical reduction H2/Pd-C or Na2S2O4, mild heat Efficient nitro to amine conversion Additional step if nitro present

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-phenyl-1-(piperazin-1-yl)propan-1-one, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer : The synthesis typically involves alkylation of piperazine derivatives with a propanone backbone. Key steps include:

  • Nucleophilic substitution : Reacting piperazine with α-brominated ketones under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) at 60–80°C for 12–24 hours .

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol to achieve >95% purity .

  • Yield optimization : Catalytic bases like triethylamine enhance nucleophilicity, while inert atmospheres (N₂) prevent oxidation .

    Table 1: Synthesis Conditions

    StepReagents/ConditionsYieldPurityReference
    Alkylationα-Bromoacetophenone, DMF, 70°C65–70%90%
    PurificationEthyl acetate/hexane (3:7)95%

Q. How can researchers confirm the structural identity of this compound?

  • Methodological Answer : Use multi-modal spectroscopic and crystallographic techniques:

  • NMR : ¹H NMR (CDCl₃) shows characteristic peaks: δ 7.3–7.5 ppm (aromatic protons), δ 3.5–4.0 ppm (piperazine N-CH₂), δ 2.6–3.0 ppm (propanone backbone) .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to resolve bond lengths (C–N: ~1.45 Å) and angles .
  • Mass spectrometry : ESI-MS confirms molecular ion peaks (m/z 245.2 [M+H]⁺) .

Advanced Research Questions

Q. How can contradictory pharmacological data for piperazine-propanone derivatives be resolved?

  • Methodological Answer : Discrepancies in receptor binding (e.g., serotonin vs. dopamine receptors) require:

  • Comparative assays : Use radioligand binding assays (³H-labeled ligands) with purified receptors to quantify Ki values .

  • Structure-activity relationship (SAR) : Introduce substituents (e.g., halogens at the phenyl ring) to test selectivity trends .

  • In silico modeling : Molecular docking (AutoDock Vina) predicts binding poses in receptor active sites .

    Table 2: Pharmacological Data Comparison

    DerivativeTarget ReceptorKi (nM)Selectivity Ratio (5-HT₂A/D₂)Reference
    Parent compound5-HT₂A120 ± 151.8
    4-Fluoro analogD₂85 ± 100.5

Q. What strategies address low crystallinity in piperazine-propanone derivatives during X-ray analysis?

  • Methodological Answer : Poor crystal quality can be mitigated via:

  • Co-crystallization : Add small-molecule additives (e.g., benzoic acid) to stabilize lattice interactions .
  • Temperature gradients : Slow cooling (0.5°C/hour) from saturated ethanol solutions .
  • CCP4 suite tools : Use REFMAC5 for twinned data refinement and PHASER for experimental phasing .

Q. How can computational models predict metabolic stability of this compound?

  • Methodological Answer :

  • Metabolite identification : CYP450 isoform screening (e.g., CYP3A4, CYP2D6) using liver microsomes and LC-MS/MS .
  • ADMET prediction : SwissADME calculates logP (2.1), topological polar surface area (45 Ų), and CYP inhibition profiles .
  • MD simulations : GROMACS models hydrolysis rates of the propanone backbone in physiological pH .

Data Contradiction Analysis

Q. Why do solubility studies of this compound vary across literature reports?

  • Methodological Answer : Discrepancies arise from:

  • pH dependence : Solubility in water increases from 0.1 mg/mL (pH 7) to 2.5 mg/mL (pH 2) due to piperazine protonation .
  • Polymorphism : Amorphous vs. crystalline forms exhibit 10-fold solubility differences (DSC/TGA required for phase identification) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.